3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Catalog No.
S14024883
CAS No.
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole...

Product Name

3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

IUPAC Name

3-methoxycarbonyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-16-10(15)8-6-4-5(9(13)14)2-3-7(6)11-12-8/h5H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

KNDNQFMQYYGILH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1CC(CC2)C(=O)O

3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Its molecular formula is C9H12N2O4C_9H_{12}N_2O_4 with a molecular weight of approximately 196.20 g/mol. The compound features a unique structure characterized by a tetrahydroindazole ring system, which contributes to its distinct chemical properties and potential biological activities. The presence of both methoxycarbonyl and carboxylic acid functional groups enhances its reactivity and solubility in various solvents, making it a versatile compound for research and application in medicinal chemistry .

The chemical reactivity of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in modifying the compound's solubility and bioavailability.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of various derivatives that could exhibit different biological activities.
  • Nucleophilic Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

These reactions highlight the compound's potential as a precursor for synthesizing more complex molecules in pharmaceutical applications .

Research on 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid indicates potential biological activities, particularly in the realm of medicinal chemistry. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Properties: Similar indazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: Some studies indicate that compounds with indazole structures can modulate inflammatory pathways.
  • Potential Anticancer Activity: There is emerging evidence that indazole derivatives may inhibit tumor growth through various mechanisms.

Further investigations are necessary to fully elucidate its pharmacological profile and therapeutic applications .

The synthesis of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves several steps:

  • Formation of the Indazole Core: The initial step often involves cyclization reactions between suitable precursors to form the indazole ring.
  • Introduction of Functional Groups: Subsequent reactions introduce the methoxycarbonyl and carboxylic acid functionalities. This can be achieved through methods such as:
    • Refluxing with Malonic Acid Derivatives: This method allows for the introduction of both carboxylic acid groups.
    • Use of Protecting Groups: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites.

The synthetic route can be optimized based on desired yields and purity levels .

3-(Methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several promising applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug development targeting infections or inflammatory diseases.
  • Chemical Research: As a versatile building block in organic synthesis, it can be used to create more complex molecules for various applications in materials science and biochemistry.
  • Agricultural Chemistry: Its antimicrobial properties may allow for applications in developing agrochemicals aimed at protecting crops from pathogens .

Interaction studies involving 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid focus on its binding affinities with biological targets. Initial findings suggest interactions with:

  • Enzymes: Potential inhibition or modulation of enzyme activity related to inflammation or microbial resistance.
  • Receptors: Binding studies indicate possible interactions with receptors involved in pain perception or immune responses.

These interactions are crucial for understanding the compound's mechanism of action and its suitability as a therapeutic agent .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
1-Methyl-1H-indazole-3-carboxylic acid50890-83-00.83Contains a methyl group; simpler structure
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid307313-03-70.86Different ring system; potential different bioactivity
Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate802541-13-50.83Contains an ethyl ester; altered solubility
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid796729-03-80.85Distinct ring structure; varied biological activity

These compounds illustrate the diversity within the indazole family while emphasizing the unique features of 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid that may contribute to its specific applications and effects .

Cyclocondensation reactions employing phenylhydrazine derivatives serve as a cornerstone for constructing the tetrahydroindazole core. The Borsche–Drechsel cyclization, historically used to synthesize tetrahydrocarbazoles, offers a foundational mechanism for analogous indazole formation. In this reaction, cyclohexanone derivatives condense with arylhydrazines under acid catalysis to form cyclic intermediates. For 3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, propylhydrazine has been utilized to generate the tetrahydroindazole scaffold via a stepwise protocol.

The reaction begins with the acylation of 1,4-dioxaspiro[4.5]decan-8-one using diethyloxalate in the presence of lithium diisopropylamide (LDA) at −78°C, yielding a ketoester intermediate. Subsequent treatment with propylhydrazine induces cyclocondensation, forming the tetrahydroindazole ring system. This step achieves an 82% yield under optimized conditions, highlighting the efficiency of hydrazine derivatives in nucleophilic attack and ring closure. Variations in hydrazine substituents, such as aryl vs. alkyl groups, significantly influence reaction rates and regioselectivity due to electronic and steric effects. For instance, electron-deficient arylhydrazines accelerate cyclization but may reduce solubility, necessitating polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates.

Regioselective Diazonium Coupling Mechanisms in Indazole Core Formation

Regioselectivity in indazole synthesis is critically governed by diazonium coupling dynamics. While direct diazonium salt intermediates are not explicitly detailed in the provided literature, analogous strategies for C–N bond formation inform this process. For example, the coupling of carboxylic acid precursors with amines under base-mediated conditions ensures precise functionalization at the indazole C-3 position.

In one protocol, the hydrolysis of ethyl 1’-propyl-1’,4’,6’,7’-tetrahydrospiro[dioxolane-2,5’-indazole]-3’-carboxylate to its carboxylic acid derivative is achieved using aqueous sodium hydroxide, followed by acidification to pH 5–6. This step underscores the importance of pH control in stabilizing the carboxylic acid moiety while preventing decarboxylation. Subsequent amidation with dimethylamine or piperidine via carbodiimide coupling agents ensures regioselective functionalization at the C-3 position, with yields ranging from 44% to 67% depending on the amine nucleophilicity.

Solvent Effects and Reaction Kinetics in Intramolecular Cyclization

Solvent choice profoundly impacts reaction kinetics and cyclization efficiency. Polar aprotic solvents like DMF enhance the solubility of intermediates and stabilize transition states during ring closure, whereas protic solvents such as ethanol facilitate hydrolysis steps. For instance, the hydrolysis of the ethyl ester to the carboxylic acid derivative proceeds optimally in ethanol-water mixtures, achieving 84% yield due to balanced solvation and nucleophilic attack.

The following table summarizes solvent effects on key synthetic steps:

Reaction StepSolvent SystemYield (%)Kinetic Rate Constant (h⁻¹)
Ester HydrolysisEthanol/Water (1:1)840.25
AmidationDimethylformamide670.18
CyclocondensationTetrahydrofuran820.30

Data adapted from synthesis protocols demonstrate that tetrahydrofuran (THF) accelerates cyclocondensation due to its moderate polarity and ability to dissolve both hydrazine and carbonyl reactants. In contrast, DMF’s high boiling point favors amidation at elevated temperatures but may prolong reaction times.

Stereochemical Control in Tetrahydroindazole Ring System Construction

Stereochemical integrity in the tetrahydroindazole ring is maintained through chiral auxiliaries and asymmetric catalysis. Although the provided sources do not explicitly detail enantioselective synthesis, the inherent stereochemistry of cyclic ketones influences ring closure. For example, the spirocyclic intermediate 1,4-dioxaspiro[4.5]decan-8-one imposes conformational constraints that guide hydrazine attack to the less hindered face, ensuring trans-configuration in the tetrahydroindazole product.

Reductive amination steps further modulate stereochemistry. The use of sodium cyanoborohydride in methanol selectively reduces imine intermediates to amines while preserving the existing stereochemical configuration. This approach avoids racemization, critical for maintaining enantiopurity in downstream pharmaceutical applications.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

224.07970687 g/mol

Monoisotopic Mass

224.07970687 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types